5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride

Catalog No.
S3317207
CAS No.
32195-55-4
M.F
C44H28ClMnN4
M. Wt
703.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(...

CAS Number

32195-55-4

Product Name

5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride

IUPAC Name

manganese(3+);5,10,15,20-tetraphenylporphyrin-22,23-diide;chloride

Molecular Formula

C44H28ClMnN4

Molecular Weight

703.1 g/mol

InChI

InChI=1S/C44H28N4.ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1

InChI Key

MIUMWNDEIWVIEG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Cl-].[Mn+3]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cl-].[Mn+3]

Catalysis:

  • Manganese(III) porphyrins, including 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride, are being investigated for their ability to catalyze various chemical reactions. These reactions include:
    • Oxidation reactions: Researchers are exploring the potential of manganese(III) porphyrins to catalyze the oxidation of organic molecules, which could be useful in the development of new drugs and materials. Source: )

Biomimetic Chemistry:

  • Manganese(III) porphyrins are also studied for their structural similarities to natural enzymes, which are biological catalysts. By understanding how these molecules function, researchers can gain insights into the mechanisms of enzymatic catalysis and potentially develop new biomimetic catalysts. Source: )

Material Science:

  • The unique properties of 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride, such as its ability to absorb light and conduct electricity, are being explored for potential applications in material science. These include:
    • Sensor development: Researchers are investigating the use of manganese(III) porphyrins in the development of sensors for detecting various chemicals and environmental pollutants. Source:
    • Photovoltaic materials: Some studies explore the potential of manganese(III) porphyrins in the development of photovoltaic materials for solar energy conversion. Source:

5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is a synthetic compound with the empirical formula C₄₄H₂₈ClMnN₄ and a molecular weight of 703.11 g/mol. This compound is characterized by its dark green powder appearance and is often used in various chemical and biological applications. It contains a manganese ion coordinated to a porphyrin structure, which is known for its ability to mimic the active sites of metalloproteins and enzymes, particularly those involved in electron transfer processes .

The reactivity of 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride primarily involves its ability to participate in oxidation-reduction reactions. The manganese(iii) ion can be reduced to manganese(ii), and this redox behavior is crucial for its role in catalysis and biological systems. The compound can also react with various ligands, facilitating the formation of coordination complexes that can alter its electronic properties and reactivity .

5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride exhibits significant biological activity, particularly in the field of photodynamic therapy (PDT). It has been studied for its potential to generate reactive oxygen species upon light activation, which can lead to cell death in cancerous tissues. Additionally, its interaction with biological membranes has been investigated for potential therapeutic applications in treating various diseases .

The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride typically involves the following steps:

  • Formation of Porphyrin: The synthesis begins with the condensation of pyrrole and benzaldehyde derivatives to form tetraphenylporphyrin.
  • Metalation: The resulting porphyrin is then treated with manganese(iii) chloride in a suitable solvent (such as dichloromethane or chloroform) under reflux conditions to facilitate the coordination of manganese ions to the porphyrin structure.
  • Purification: The product is purified through methods such as column chromatography or recrystallization to obtain pure 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride .

5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride has several applications across various fields:

  • Photodynamic Therapy: Used as a photosensitizer in cancer treatment.
  • Catalysis: Acts as a catalyst in oxidation reactions due to its redox properties.
  • Biochemical Research: Employed in studies involving electron transfer processes and metalloproteins.
  • Material Science: Investigated for its potential use in developing new materials with unique electronic properties .

Studies have shown that 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride interacts with various biomolecules and cellular components. Its ability to generate reactive oxygen species upon light activation makes it a subject of interest for understanding cellular responses to oxidative stress. Interaction studies have also focused on its binding affinity with proteins and nucleic acids, which can provide insights into its mechanism of action in therapeutic applications .

Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(iii) chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMetal IonUnique Features
5,10,15,20-Tetraphenyl-21H,23H-Porphine Cobalt(iii) ChloridePorphyrin complexCobalt(iii)Known for better stability than manganese complex
5-Methyl-10-(4-carboxyphenyl)-21H-23H-Porphine Zinc(II)Porphyrin complexZinc(II)Exhibits unique solubility properties
Manganese(III) Tetraphenylporphyrin ChloridePorphyrin complexManganese(iii)Similar catalytic properties but different solubility
5-(4-Aminophenyl)-10-(4-carboxyphenyl)-21H-Porphine Iron(III)Porphyrin complexIron(III)Enhanced biological activity due to functional groups

These compounds are distinguished by their metal centers and functional groups that affect their reactivity and applications. The unique porphyrin structure allows these compounds to participate in diverse

One-Pot Synthesis Approaches for Meso-Tetraarylporphyrin Complexation

The one-pot synthesis of MnTPPCl has been refined to enhance yield and reduce energy consumption. A modified Adler-Longo method involves condensing pyrrole and benzaldehyde in dimethylformamide under nitrogen, followed by in situ metalation with manganese(II) chloride tetrahydrate. Optimal conditions (160°C for 4 hours) achieve 76% yield by minimizing pyrrole oxidation and dimerization. Comparative studies reveal that propionic acid as a solvent facilitates both porphyrin formation and metal insertion, albeit with lower yields (24%) due to competing side reactions.

Critical parameters include:

  • Solvent selection: Dimethylformamide improves metalation efficiency over ethanol, as its high boiling point (153°C) sustains reflux conditions without decomposition.
  • Atmosphere control: Nitrogen blanketing prevents manganese(II) oxidation during metalation, ensuring stoichiometric conversion to Mn(III).
  • Stoichiometry: A 20:1 manganese-to-porphyrin ratio drives metal insertion to completion within 3 hours.

Table 1 compares key one-pot methodologies:

SolventTemperature (°C)Time (hr)Yield (%)Metal SourceReference
Dimethylformamide160476MnCl₂·4H₂O
Ethanol78371MnCl₂·4H₂O
Propionic acid141424Mn(OAc)₂

Axial Ligand Exchange Dynamics in Mn(III)-Porphyrin Coordination Chemistry

The axial chloride ligand in MnTPPCl undergoes reversible exchange with nucleophiles, modulating catalytic activity. Density functional theory (DFT) studies demonstrate that hydroxide (OH⁻) and isocyanate (NCO⁻) ligands exhibit distinct rebound kinetics during C–H activation. The NCO⁻ ligand reduces the activation barrier by 2.7 kcal·mol⁻¹ compared to OH⁻, favoring isocyanation over oxygenation. This selectivity arises from the stronger trans influence of NCO⁻, which weakens the Mn–O bond and facilitates radical rebound pathways.

Experimental evidence corroborates these findings:

  • Ligand displacement: Stirring MnTPPCl with sodium bicarbonate replaces chloride with hydroxide, forming [MnTPP(OH)]⁺, which shows bathochromic shifts in UV-Vis spectra (λₘₐₓ = 583 nm).
  • Solvent effects: Polar aprotic solvents (e.g., tetrahydrofuran) stabilize nitrosyl intermediates, while protic solvents promote ligand dissociation.

Table 2 summarizes axial ligand effects on reactivity:

Axial LigandBond Length (Mn–L, Å)Rebound Barrier (kcal·mol⁻¹)Dominant Pathway
Cl⁻2.34-Electrophilic
OH⁻2.2114.2Oxygenation
NCO⁻2.1811.5Isocyanation

β-Pyrrole Functionalization Effects on Macrocycle Distortion and Reactivity

While β-pyrrole modifications remain underexplored for MnTPPCl, meso-phenyl substituents significantly influence macrocycle geometry. Introducing electron-withdrawing groups (e.g., nitro) at the phenyl para position induces saddle-shaped distortion, increasing the Mn–Nₚₒᵣₚₕyᵣᵢₙₑ bond length by 0.08 Å and enhancing electrophilic character. Conversely, hydroxyl groups at the meta position improve solubility but reduce planarity, as evidenced by red-shifted Soret bands (Δλ = 12 nm).

Key structural impacts include:

  • Steric effects: Bulky substituents at the phenyl ortho position hinder axial ligand access, decreasing turnover frequency by 40% in oxidation reactions.
  • Electronic effects: Methoxy groups increase the manganese(III/IV) redox potential by 150 mV, facilitating single-electron transfer processes.

C–H Bond Activation and Regioselective Halogenation Mechanisms

Mn(TPP)Cl exhibits remarkable efficacy in mediating aliphatic C–H bond halogenation, particularly chlorination, through a radical rebound mechanism. The reaction initiates with the formation of a high-valent oxomanganese(V) intermediate (Mnᴠ=O) upon treatment with sodium hypochlorite (NaOCl) [3] [5]. This species abstracts a hydrogen atom from the substrate, generating a carbon-centered radical and a manganese(IV)–hydroxide complex. Subsequent halogen transfer occurs via interaction with a manganese(IV)–hypochlorite intermediate, delivering the alkyl chloride product while regenerating the Mnᴠ=O catalyst [3] [5].

Regioselectivity in these reactions is dictated by steric and electronic factors. For instance, chlorination of trans-decalin using the sterically hindered catalyst manganese(III) tetramesitylporphyrin chloride (Mn(TMP)Cl) yields 95% selectivity for methylene-chlorinated products at the C2 position, underscoring the role of nonbonded interactions between substrate alkyl groups and the porphyrin’s aryl substituents [3]. Similarly, chlorination of 5α-cholestane with Mn(TPP)Cl results in exclusive functionalization at the least hindered C2 and C3 positions of the A-ring, achieving 55% combined yield [3].

Electron-deficient manganese porphyrins, such as Mn(TPFPP)Cl (tetrakis(pentafluorophenyl)porphyrin), further expand substrate scope to include strained and electron-deficient alkanes. For example, methyl cyclobutanecarboxylate undergoes chlorination at the cyclobutane ring’s tertiary C–H bond with 3:1 regioselectivity, a feat unattainable with conventional catalysts [4]. This enhanced reactivity is attributed to the electron-withdrawing fluorinated aryl groups, which increase the electrophilicity of the Mnᴠ=O intermediate, enabling hydrogen abstraction from strong C–H bonds (BDE ≈ 100 kcal/mol) [4] [5].

Epoxide Cycloaddition with CO₂: Electronic Substituent Effects

Mn(TPP)Cl derivatives catalyze the cycloaddition of CO₂ to epoxides, forming cyclic carbonates under mild conditions. A study comparing eight β-pyrrole-brominated Mn(III) porphyrins revealed that catalytic activity correlates with both electronic and structural parameters [6]. Introducing electron-withdrawing bromine substituents at the β-pyrrole positions increases the manganese center’s Lewis acidity, enhancing CO₂ activation. However, excessive bromination induces non-planar distortions in the porphyrin macrocycle, reducing substrate access to the metal center and diminishing activity [6].

For instance, the β-brominated catalyst H₃[Mn(Br₆T4CPP)] exhibits lower turnover frequency (TOF = 12 h⁻¹) compared to its less brominated analog H₃[Mn(Br₂T4CPP)] (TOF = 28 h⁻¹), despite higher Lewis acidity [6]. This paradox highlights the critical balance between electronic activation and steric accessibility in porphyrin design. The optimal catalyst, H₃[Mn(Br₄T4CPP)], achieves 92% conversion of styrene oxide to styrene carbonate at 25°C and 1 atm CO₂, demonstrating the interplay of substituent effects [6].

Oxidative Amination of Phenolic Substrates: Kinetic Control Strategies

Mn(TPP)Cl enables para-selective oxidative amination of phenols with anilines, yielding either benzoquinone anils or N,O-biaryls via divergent pathways [7]. The reaction outcome is governed by the phenolic substrate’s substituents and reaction kinetics. For 4-methoxyphenol, oxidative amination with aniline proceeds through initial C–N coupling followed by elimination of methanol, affording the benzoquinone anil in 78% yield [7]. In contrast, 4-methylphenol undergoes concurrent C–N and C–C coupling, producing N,O-biaryls as the major products [7].

Kinetic control strategies, such as modulating temperature and oxidant stoichiometry, direct selectivity. At 60°C, the dehydrogenation pathway dominates, favoring quinone formation, while lower temperatures (25°C) stabilize the intermediate imine, enabling C–C coupling [7]. The manganese porphyrin’s ability to stabilize radical intermediates during the amination process is critical, as evidenced by the retention of stereochemistry in chiral substrates [7].

Hydrogen Bond Acceptor Count

5

Exact Mass

702.138293 g/mol

Monoisotopic Mass

702.138293 g/mol

Heavy Atom Count

50

Dates

Modify: 2024-04-15

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